molecular formula C19H21N5O3S B2381762 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448061-20-8

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2381762
CAS No.: 1448061-20-8
M. Wt: 399.47
InChI Key: AUHFBGLBNQCLLP-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a pyrazolyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyrazolyl-pyridine moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide include other benzamide derivatives, sulfonamides, and pyrazolyl-pyridine compounds. Examples include:

  • N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)benzamide
  • 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)21-12-14-24-13-10-18(22-24)17-5-3-4-11-20-17/h3-11,13H,12,14H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFBGLBNQCLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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